molecular formula C12H16BBrO3 B6323749 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096997-43-0

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6323749
CAS RN: 2096997-43-0
M. Wt: 298.97 g/mol
InChI Key: DDOBCTRLHHBISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (BTP) is a boron-containing compound that has recently been studied for its potential medicinal applications. BTP is a small molecule that has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors, and its potential to be used as a drug in the treatment of various diseases.

Scientific Research Applications

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in studies to investigate the role of boron in cell signaling, and has been used to study the effects of boron on the production of reactive oxygen species. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been studied for its potential use as a drug in the treatment of various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to interact with a variety of biological targets, including enzymes, receptors, and transcription factors. It has been found to interact with the transcription factor NF-κB, which is involved in the regulation of inflammation and the immune response. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to interact with the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells and to inhibit the replication of viruses, such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments include its low cost, its availability, and its stability. 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is also relatively safe to use, as it does not produce toxic byproducts. The main limitation of using 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research into 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol should focus on its potential applications in the treatment of various diseases. Studies should focus on the mechanism of action of 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol and its effects on various biological targets, such as enzymes, receptors, and transcription factors. Studies should also focus on the potential of 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol to be used as a drug in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, further research should be conducted on the safety and efficacy of 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, as well as its potential side effects. Finally, further research should be conducted on the potential of 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol to be used as a dietary supplement or as a food additive.

Synthesis Methods

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized from the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (TMP) with bromine in aqueous solution. The reaction is carried out at a temperature of 80°C for 2 hours. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction product is isolated by filtration and then purified by recrystallization.

properties

IUPAC Name

2-bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOBCTRLHHBISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol

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